molecular formula C20H19N3O B1604375 N-Benzyl-4-(benzylamino)picolinamide CAS No. 913836-29-0

N-Benzyl-4-(benzylamino)picolinamide

Cat. No. B1604375
M. Wt: 317.4 g/mol
InChI Key: FUROWHQALJOYFF-UHFFFAOYSA-N
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Description

N-Benzyl-4-(benzylamino)picolinamide is a chemical compound with the molecular formula C20H19N3O . It has a molecular weight of 317.39 . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of N-Benzyl-4-(benzylamino)picolinamide is represented by the formula C20H19N3O . The InChI code for this compound is 1S/C20H19N3O/c24-20(23-15-17-9-5-2-6-10-17)19-13-18(11-12-21-19)22-14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,21,22)(H,23,24) .


Physical And Chemical Properties Analysis

N-Benzyl-4-(benzylamino)picolinamide has a molecular weight of 317.39 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found .

Scientific Research Applications

Cobalt-Catalyzed Synthesis of Isoquinolines

N-Benzyl-4-(benzylamino)picolinamide serves as a traceless directing group in cobalt-catalyzed oxidative annulation processes, enabling the synthesis of isoquinolines through C-H/N-H bonds activation. This method showcases excellent regioselectivity and functional group tolerance, applicable to both terminal and internal alkynes (Kuai, Wang, Li, Yang, & Cui, 2017).

Palladium-Catalyzed Functionalization of Benzylamine Picolinamides

Efficient functionalization of ortho-C(sp2)-H bonds of picolinamide-protected benzylamine substrates has been reported, utilizing vinyl iodides and acetylenic bromide for alkenylation and alkynylation. This method represents a practical strategy for accessing highly functionalized benzylamine compounds for organic synthesis (Zhao, He, Nack, & Chen, 2012).

Synthesis of Benzazetidines

An efficient synthesis of various benzazetidines via Pd-catalyzed intramolecular C−H amination of N-benzyl picolinamides has been developed, highlighting a method that allows for reagent-controlled reductive elimination of a Pd intermediate. This approach opens up new possibilities for exploring N-heterocyclic chemical space (He, Lu, Guo, Liu, & Chen, 2016).

Antibacterial Activity of Picolinamide Derivatives

The synthesis and characterization of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide from ortho-toluylchloride and 2-amino-4-picoline has shown notable antibacterial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in antimicrobial research (Adam, Fatihah, Ameram, Subramaniam, & Mubarrakh, 2016).

Organometallic Compounds with Aspirin Analogues

Research into 2-hydroxy-4-(picolinamido)benzoic acid and its aspirin analogue has led to the synthesis of organoruthenium and -osmium complexes, which, despite showing no antiproliferative activity, represent a significant exploration into the structural characterization and potential medicinal applications of organometallic compounds (Ashraf, Hanif, Kubanik, Söhnel, Jamieson, Bhattacharyya, & Hartinger, 2017).

Safety And Hazards

When handling N-Benzyl-4-(benzylamino)picolinamide, it is advised to avoid contact with skin and eyes, and to avoid inhalation of vapor or mist . It should be kept away from sources of ignition and measures should be taken to prevent the build-up of electrostatic charge .

properties

IUPAC Name

N-benzyl-4-(benzylamino)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c24-20(23-15-17-9-5-2-6-10-17)19-13-18(11-12-21-19)22-14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUROWHQALJOYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=NC=C2)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649577
Record name N-Benzyl-4-(benzylamino)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-4-(benzylamino)picolinamide

CAS RN

913836-29-0
Record name N-(Phenylmethyl)-4-[(phenylmethyl)amino]-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913836-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-4-(benzylamino)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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